EED226 Retains Full Inhibitory Activity Against SAM-Competitive Inhibitor-Resistant EZH2 Mutants
EED226 effectively inhibits PRC2 complexes containing EZH2 proteins with mutations (e.g., Y641N) that confer resistance to SAM-competitive inhibitors such as GSK126 and tazemetostat. In contrast, SAM-competitive EZH2 inhibitors exhibit markedly reduced potency against these mutant complexes [1]. Quantitative cell viability assays demonstrate that EED226 selectively kills cells carrying the heterozygous Y641N mutation, while wild-type cells remain less sensitive .
| Evidence Dimension | Inhibitory activity against mutant PRC2 |
|---|---|
| Target Compound Data | EED226: Retains full inhibitory activity; induces selective cell killing in Y641N heterozygous cells |
| Comparator Or Baseline | SAM-competitive inhibitors (GSK126, tazemetostat): Reduced potency against Y641N mutant PRC2 |
| Quantified Difference | EED226 maintains efficacy where SAM-competitive inhibitors show functional resistance |
| Conditions | PRC2 enzymatic assay with mutant EZH2; cell viability assays in lymphoma lines with heterozygous Y641N mutation |
Why This Matters
EED226 is essential for studies involving acquired resistance to SAM-competitive EZH2 inhibitors, a clinically relevant scenario in lymphoma progression.
- [1] Qi W, et al. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED. Nat Chem Biol. 2017;13(4):381-388. View Source
